PF-5274857 mseylate
Description
PF-5274857 mesylate is a potent, orally available small-molecule antagonist of Smoothened (Smo), a key transducer of the Hedgehog (Hh) signaling pathway. Developed by Pfizer, it exhibits high selectivity for Smo, with a binding affinity (Ki) of 4.6 nM and an IC50 of 2.7 nM for inhibiting Gli1 transcriptional activity in mouse embryonic fibroblasts (MEFs) . Its unique ability to penetrate the blood-brain barrier (BBB) distinguishes it from many other Smo inhibitors, making it a promising candidate for treating brain malignancies such as medulloblastoma and brain metastases driven by aberrant Hh signaling .
Properties
Molecular Formula |
C21H29ClN4O6S2 |
|---|---|
Molecular Weight |
533.055 |
IUPAC Name |
1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one mesylate |
InChI |
InChI=1S/C20H25ClN4O3S.CH4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;1-5(2,3)4/h10-13H,4-9H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
JHCGTLZMXJAINA-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=NC=C(Cl)C(C3=NC=C(C)C=C3C)=C2)CC1)CCS(=O)(C)=O.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-5274857; PF 5274857; PF5274857 HCl; PF-5274857 mesylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties
- In vitro potency : Binds Smo with an IC50 of 5.8 nM and inhibits Shh-induced Hh pathway activity (IC50 = 2.7 nM) .
- In vivo efficacy : Reduces tumor growth in Ptch1+/−;p53−/− medulloblastoma allograft models (IC50 = 8.9 nM) and improves survival rates .
- BBB penetration : Achieves 40% brain-to-plasma concentration in preclinical models, enabling inhibition of Smo activity in the cerebellum .
- Safety profile: No significant toxicity observed in animal studies .
Comparison with Similar Smo Inhibitors
Potency and Selectivity
PF-5274857 demonstrates superior BBB penetration compared to most Smo inhibitors, though its potency is comparable to other clinical-stage compounds (Table 1).
Key Findings :
Mechanistic and Resistance Profiles
- PF-5274857 : Binds the Smo transmembrane domain but is ineffective against the D473H mutant . Its downstream effects include suppression of Gli1, Gli2, Ptch1, and Ptch2 expression .
- GDC-0449 : First-in-class Smo inhibitor; resistance arises rapidly due to D473H and other mutations .
- LEQ-506 : Retains activity against D473H and other resistant Smo variants, making it a candidate for overcoming vismodegib resistance .
Preclinical and Clinical Advancements
- PF-5274857: In Ptch1+/−;p53−/− mice, oral administration (10 mg/kg) fully inhibited tumor growth, outperforming vismodegib (12.5 mg/kg required) .
- LEQ-506: Demonstrated efficacy in murine xenograft models with Smo-D473H mutations; Phase I trials completed but results unpublished .
- Itraconazole: Reduces Gli1 expression in basal cell carcinoma (BCC) models but lacks specificity and BBB penetration .
Q & A
Q. What is the molecular mechanism of PF-5274857 mesylate in inhibiting the Hedgehog (Hh) signaling pathway?
PF-5274857 selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding affinity (Ki = 4.6 nM) disrupts downstream Gli1 transcription, as demonstrated in mouse embryonic fibroblast (MEF) cells with an IC50 of 2.7 nM for Gli1 suppression . Methodologically, researchers should validate Smo binding via competitive radioligand assays and measure Gli1 expression using qRT-PCR or luciferase reporter assays in Hh-activated models .
Q. What experimental models are appropriate for evaluating PF-5274857’s efficacy in brain tumors?
Primary medulloblastoma (MB) allograft models (e.g., PTCH⁻/⁻; p53⁻/⁻ mice) are standard for assessing PF-5274857’s brain permeability and tumor growth inhibition. In vivo, PF-5274857 reduces Gli1/2 and PTCH1/2 expression in MB tissues, with survival outcomes tracked over 4–6 weeks . Researchers should pair these with pharmacokinetic (PK) studies to quantify drug concentrations in cerebrospinal fluid (CSF) and brain homogenates .
Q. How is PF-5274857’s blood-brain barrier (BBB) penetration quantified in preclinical studies?
BBB penetration is validated using non-tumor species (e.g., rodents) via intravenous/oral administration followed by LC-MS/MS analysis of plasma, CSF, and brain tissue. Key metrics include brain-to-plasma ratio (≥0.5 indicates BBB permeability) and unbound fraction in brain tissue .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for PF-5274857 across studies?
Discrepancies (e.g., IC50 = 5.8 nM in binding assays vs. 2.7 nM in functional assays) arise from differences in experimental conditions (e.g., cell type, ligand concentration). To reconcile these, use orthogonal assays:
- Binding assays : Radiolabeled Smo competition experiments (e.g., ³H-labeled cyclopamine) .
- Functional assays : Gli1 transcriptional activity in Shh-stimulated MEF cells . Normalize data to internal controls (e.g., reference inhibitors like vismodegib) and report assay parameters (e.g., incubation time, serum content) .
Q. What experimental designs optimize PF-5274857’s therapeutic window in combination therapies?
PF-5274857’s synergy with DNA-damaging agents (e.g., cisplatin) or PI3K inhibitors can be tested in Hh-driven tumor models. Use factorial design experiments to assess:
Q. How can researchers address PF-5274857’s off-target effects, such as μ-opioid receptor inhibition?
PF-5274857 exhibits weak μ-opioid receptor antagonism (Kd = 36 μM), which may confound in vivo behavioral studies. Mitigation strategies include:
- Selectivity profiling : Screen against a panel of GPCRs using β-arrestin recruitment assays .
- Dose titration : Use the minimum effective dose (e.g., 10 mg/kg oral in mice) to minimize off-target engagement .
Methodological Considerations
- Data Reproducibility : Report full experimental conditions (e.g., cell passage number, animal strain) and deposit raw data in repositories like Figshare or Zenodo .
- Statistical Rigor : Use mixed-effects models for in vivo studies to account for inter-animal variability and pre-register analysis plans to avoid post hoc bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
